

physicochemical properties of 4-Bromo-3-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Bromo-3-(trifluoromethyl)phenol

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An In-depth Technical Guide to the Physicochemical Properties of 4-Bromo-3-(trifluoromethyl)phenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of **4-Bromo-3-(trifluoromethyl)phenol**, a key building block in organic synthesis, particularly for pharmaceutical and agrochemical applications.^[1] The strategic placement of a bromine atom and a trifluoromethyl group on the phenol ring imparts unique electronic and lipophilic characteristics, making it a valuable intermediate in the development of novel bioactive molecules.

Core Physicochemical Data

The following table summarizes the key quantitative physicochemical properties of **4-Bromo-3-(trifluoromethyl)phenol**. This data is essential for designing synthetic routes, understanding reaction kinetics, and predicting the behavior of this compound in various chemical and biological systems.

Property	Value	Source(s)
Molecular Formula	C ₇ H ₄ BrF ₃ O	[2][3][4][5]
Molecular Weight	241.01 g/mol	[2][3][4][6]
CAS Number	320-49-0	[2][3][4][6]
Melting Point	44-46 °C	[2][3]
Boiling Point	61-63 °C at 3.5-4.0 Torr	[2]
pKa (Predicted)	8.39 ± 0.18	[2]
Flash Point	>110 °C (>230 °F)	[2][3]
Density (Predicted)	1.752 ± 0.06 g/cm ³	[2]
Appearance	Yellow to off-white solid	[2]
Solubility	Soluble in Methanol	[2]

Experimental Protocols

While specific experimental protocols for the determination of all physicochemical properties of **4-Bromo-3-(trifluoromethyl)phenol** are not readily available in the public domain, a general methodology for its synthesis can be inferred from standard organic chemistry principles and published procedures for analogous compounds.

Synthesis of 4-Bromo-3-(trifluoromethyl)phenol via Electrophilic Aromatic Substitution

The synthesis of **4-Bromo-3-(trifluoromethyl)phenol** can be achieved through the electrophilic bromination of 3-(trifluoromethyl)phenol. The trifluoromethyl group is a meta-directing deactivator, while the hydroxyl group is an ortho-, para-directing activator. The directing effects of the hydroxyl group are dominant, leading to substitution at the positions ortho and para to it. Due to steric hindrance from the adjacent trifluoromethyl group, the para-substituted product, **4-Bromo-3-(trifluoromethyl)phenol**, is expected to be the major product.

Reaction:

Illustrative Protocol:

This protocol is adapted from the synthesis of similar brominated phenols.[7]

- Materials:
 - 3-(Trifluoromethyl)phenol
 - Bromine (Br₂) or N-Bromosuccinimide (NBS)
 - A suitable solvent (e.g., dichloromethane, carbon tetrachloride, or acetic acid)
 - Sodium thiosulfate solution (for quenching)
 - Sodium bicarbonate solution (for neutralization)
 - Brine
 - Anhydrous magnesium sulfate or sodium sulfate (for drying)
- Procedure:
 - Dissolve 3-(trifluoromethyl)phenol in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. The reaction should be carried out in a well-ventilated fume hood.
 - Cool the solution in an ice bath (0 °C).
 - Slowly add a solution of bromine (or NBS) in the same solvent to the cooled solution of the phenol dropwise with constant stirring. The amount of brominating agent should be one molar equivalent to favor mono-substitution.
 - After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours (the reaction progress can be monitored by Thin Layer Chromatography - TLC).[8]
 - Once the reaction is complete, quench the excess bromine by adding a saturated aqueous solution of sodium thiosulfate until the orange color disappears.

- Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any acidic byproducts, followed by washing with brine.
- Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.
- Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
- The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to yield pure **4-Bromo-3-(trifluoromethyl)phenol**.^[7]

Visualizations

Logical Workflow for Synthesis and Purification

The following diagram illustrates the general workflow for the synthesis and purification of **4-Bromo-3-(trifluoromethyl)phenol**.



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Caption: General workflow for the synthesis of **4-Bromo-3-(trifluoromethyl)phenol**.

This guide provides a foundational understanding of the physicochemical properties of **4-Bromo-3-(trifluoromethyl)phenol**. For any laboratory work, it is imperative to consult the relevant Safety Data Sheet (SDS) and perform a thorough risk assessment. The provided experimental protocol is illustrative and may require optimization for specific laboratory conditions.

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- To cite this document: BenchChem. [physicochemical properties of 4-Bromo-3-(trifluoromethyl)phenol]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1289219#physicochemical-properties-of-4-bromo-3-trifluoromethyl-phenol]

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